molecular formula C4F6O4 B14720259 Bis(trifluoromethyl) ethanedioate CAS No. 20583-24-8

Bis(trifluoromethyl) ethanedioate

Cat. No.: B14720259
CAS No.: 20583-24-8
M. Wt: 226.03 g/mol
InChI Key: SUOPTWUPGCKODX-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl) ethanedioate is an oxalate ester derivative where two trifluoromethyl (-CF₃) groups are bonded to the ethanedioate (oxalate) backbone. This compound belongs to a class of fluorinated organic esters known for their unique physicochemical properties, including high thermal stability, chemical resistance, and low polarizability due to the strong electron-withdrawing nature of the -CF₃ groups. Fluorinated oxalate esters are often employed in advanced material synthesis, catalysis, and as precursors in pharmaceuticals due to their stability and solubility in nonpolar solvents .

Properties

CAS No.

20583-24-8

Molecular Formula

C4F6O4

Molecular Weight

226.03 g/mol

IUPAC Name

bis(trifluoromethyl) oxalate

InChI

InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10

InChI Key

SUOPTWUPGCKODX-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares bis(trifluoromethyl) ethanedioate with structurally related ethanedioate esters and salts, based on substituent effects and available data from the evidence:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound -CF₃ ~254 (estimated) High thermal stability; low solubility in polar solvents; lipophilic Fluoropolymer synthesis; specialty solvents
Bis(2,4,6-trichlorophenyl) ethanedioate -C₆H₂Cl₃ 448.90 Density: 1.698 g/cm³; flash point: 188–192°C; crystalline solid Chemiluminescence systems; polymer stabilizers
Bis(4-chlorobenzyl) oxalate -CH₂C₆H₄Cl 339.17 Solid at room temperature; moderate solubility in organic solvents Pharmaceutical intermediates; crosslinking agents
Bis(2-ethoxyethyl) ethanedioate -CH₂CH₂OCH₂CH₃ ~206 (estimated) High solubility in supercritical CO₂; low viscosity Green chemistry applications; extraction processes
Bis[N,N'-diphenylguanidinium] oxalate -C₆H₅NHC(=NH)NH₂⁺ Complex salt Ionic liquid characteristics; high melting point Catalysis; ionic conductors

Structural and Functional Differences

  • Electron-Withdrawing Effects : The -CF₃ groups in this compound enhance its resistance to nucleophilic attack compared to chlorinated analogs (e.g., bis(2,4,6-trichlorophenyl) ethanedioate), which rely on steric hindrance from bulky aryl groups .
  • Solubility : Fluorinated esters exhibit lower solubility in polar solvents but better miscibility in fluorinated matrices, whereas bis(2-ethoxyethyl) ethanedioate derivatives show exceptional solubility in supercritical CO₂, making them ideal for eco-friendly extraction .
  • Thermal Stability : Trifluoromethyl groups impart higher thermal stability (decomposition >250°C estimated) compared to chlorinated analogs (e.g., bis(2,4-dichlorophenyl) oxalate decomposes at ~200°C) .

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